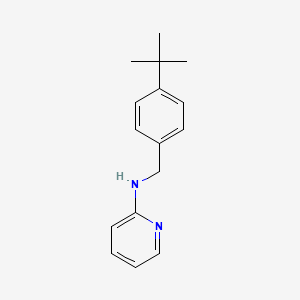

N-(4-tert-butylbenzyl)-2-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-tert-butylbenzyl)-2-pyridinamine, also known as TBBPA, is a widely used flame retardant in the electronics industry. It is used in printed circuit boards, plastic casings, and other electronic components to prevent fire hazards. However, TBBPA has been a topic of concern due to its potential adverse effects on human health and the environment.

Wirkmechanismus

N-(4-tert-butylbenzyl)-2-pyridinamine acts as a flame retardant by interrupting the combustion process. It does this by releasing bromine radicals when exposed to heat or flame, which react with the free radicals produced during combustion. This reaction prevents the formation of highly reactive intermediates and reduces the rate of combustion.

Biochemical and Physiological Effects:

N-(4-tert-butylbenzyl)-2-pyridinamine has been shown to have adverse effects on the endocrine system, liver, and thyroid gland in animal studies. It has been found to disrupt the thyroid hormone system, which plays a critical role in the development and function of the brain, heart, and other organs. N-(4-tert-butylbenzyl)-2-pyridinamine has also been shown to affect the metabolism of fatty acids and glucose in the liver, leading to insulin resistance and other metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-tert-butylbenzyl)-2-pyridinamine is widely used as a flame retardant in the electronics industry, making it readily available for research purposes. However, its potential adverse effects on human health and the environment should be taken into consideration when using it in lab experiments. N-(4-tert-butylbenzyl)-2-pyridinamine is also highly persistent and can accumulate in living organisms, making it difficult to control exposure and interpret results.

Zukünftige Richtungen

Future research should focus on developing safer alternatives to N-(4-tert-butylbenzyl)-2-pyridinamine that can provide effective flame retardancy without the potential adverse effects on human health and the environment. Additionally, more studies are needed to understand the mechanisms of N-(4-tert-butylbenzyl)-2-pyridinamine toxicity and its effects on various organ systems. The development of sensitive and specific biomarkers for N-(4-tert-butylbenzyl)-2-pyridinamine exposure can also aid in the assessment of its potential health effects. Finally, more research is needed to understand the fate and transport of N-(4-tert-butylbenzyl)-2-pyridinamine in the environment, including its potential for bioaccumulation and biomagnification in food chains.

Synthesemethoden

N-(4-tert-butylbenzyl)-2-pyridinamine is synthesized by reacting 4-tert-butylbenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The product is then purified by recrystallization to obtain pure N-(4-tert-butylbenzyl)-2-pyridinamine.

Wissenschaftliche Forschungsanwendungen

N-(4-tert-butylbenzyl)-2-pyridinamine has been extensively studied for its potential adverse effects on human health and the environment. It has been shown to be persistent in the environment and can accumulate in living organisms, including humans. N-(4-tert-butylbenzyl)-2-pyridinamine has been found in human breast milk, blood, and urine, indicating exposure through various sources.

Eigenschaften

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-16(2,3)14-9-7-13(8-10-14)12-18-15-6-4-5-11-17-15/h4-11H,12H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEFYXBQVSYDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylbenzyl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid](/img/structure/B4924139.png)

![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)

![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)

![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)

![benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924172.png)

![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)

methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)

![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)

![[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4924236.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B4924237.png)

![2-[(1-isopropyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4924243.png)